3,3-Dimethylazetidine-1-sulfonyl Chloride 3,3-Dimethylazetidine-1-sulfonyl Chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18350325
InChI: InChI=1S/C5H10ClNO2S/c1-5(2)3-7(4-5)10(6,8)9/h3-4H2,1-2H3
SMILES:
Molecular Formula: C5H10ClNO2S
Molecular Weight: 183.66 g/mol

3,3-Dimethylazetidine-1-sulfonyl Chloride

CAS No.:

Cat. No.: VC18350325

Molecular Formula: C5H10ClNO2S

Molecular Weight: 183.66 g/mol

* For research use only. Not for human or veterinary use.

3,3-Dimethylazetidine-1-sulfonyl Chloride -

Specification

Molecular Formula C5H10ClNO2S
Molecular Weight 183.66 g/mol
IUPAC Name 3,3-dimethylazetidine-1-sulfonyl chloride
Standard InChI InChI=1S/C5H10ClNO2S/c1-5(2)3-7(4-5)10(6,8)9/h3-4H2,1-2H3
Standard InChI Key HJDYHMPGTKZASJ-UHFFFAOYSA-N
Canonical SMILES CC1(CN(C1)S(=O)(=O)Cl)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a four-membered azetidine ring substituted with two methyl groups at the 3-position and a sulfonyl chloride (SO2Cl-\text{SO}_2\text{Cl}) group at the 1-position . Computational analyses confirm its IUPAC name as 3,3-dimethylazetidine-1-sulfonyl chloride, with the SMILES notation CC1(CN(C1)S(=O)(=O)Cl)C and InChIKey HJDYHMPGTKZASJ-UHFFFAOYSA-N . The strained azetidine ring (bond angles ~90°) and electron-withdrawing sulfonyl group contribute to its reactivity.

Computed and Experimental Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular Weight183.66 g/mol
XLogP31.3
Hydrogen Bond Acceptors3
Topological Polar Surface Area45.8 Ų
Rotatable Bond Count1

The compound’s moderate lipophilicity (XLogP3=1.3\text{XLogP3} = 1.3) suggests balanced solubility in polar and nonpolar solvents, while its polar surface area indicates potential for intermolecular interactions .

Synthesis and Manufacturing

Industrial Synthesis

The primary route involves reacting 3,3-dimethylazetidine with chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) under controlled conditions. The reaction proceeds via sulfonation followed by chloride substitution:

3,3-Dimethylazetidine+ClSO3H3,3-Dimethylazetidine-1-sulfonyl Chloride+H2O\text{3,3-Dimethylazetidine} + \text{ClSO}_3\text{H} \rightarrow \text{3,3-Dimethylazetidine-1-sulfonyl Chloride} + \text{H}_2\text{O}

Key challenges include minimizing ring-opening side reactions and ensuring anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Purification and Quality Control

Post-synthesis purification typically employs fractional distillation or recrystallization from nonpolar solvents. Analytical methods such as 1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}, and mass spectrometry confirm purity, with commercial batches achieving ≥95% purity .

Applications in Organic Synthesis

Sulfonamide Derivatives

The compound’s sulfonyl chloride group reacts readily with amines to form sulfonamides, a class of compounds with broad bioactivity. For example:

R-NH2+3,3-Dimethylazetidine-1-sulfonyl ChlorideR-NHSO2-Azetidine+HCl\text{R-NH}_2 + \text{3,3-Dimethylazetidine-1-sulfonyl Chloride} \rightarrow \text{R-NHSO}_2\text{-Azetidine} + \text{HCl}

Such derivatives are explored as antimicrobial agents, leveraging the azetidine ring’s conformational rigidity to enhance target binding.

Polymer and Materials Science

In materials research, the compound acts as a crosslinking agent for polymers. Its dual functionality (strained ring and sulfonyl group) facilitates covalent network formation in epoxy resins, improving thermal stability .

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